molecular formula C8H7IO3 B1308377 5-Iodo-2-methoxybenzoic acid CAS No. 2786-00-7

5-Iodo-2-methoxybenzoic acid

Cat. No. B1308377
Key on ui cas rn: 2786-00-7
M. Wt: 278.04 g/mol
InChI Key: FVEBPHMWZVPXQS-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A mixture of methyl 5-iodo-2-methoxybenzoate (14 g, 48 mmol), 30% aqueous sodium hydroxide (40 mL) and methanol (200-300 mL) was allowed to stand approximately 2 hours and th&n heated 5 minutes at reflux. The mixture was concentrated and the residue was stirred with water (500 mL). The mixture was treated with 10% hydrochloric acid (200 mL) and then cooled to 10° C. and the solids were collected and dried under vacuum at 90° C. to give 5-iodo-2-methoxybenzoic acid (13.4 g, 48 mmol), m.p. 150°-152° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
250 (± 50) mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].[OH-].[Na+]>CO>[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
IC=1C=CC(=C(C(=O)OC)C1)OC
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 (± 50) mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the residue was stirred with water (500 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
The mixture was treated with 10% hydrochloric acid (200 mL)
CUSTOM
Type
CUSTOM
Details
the solids were collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 90° C.

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
IC=1C=CC(=C(C(=O)O)C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48 mmol
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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